(溴甲基-d2)环丙烷-1-d1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

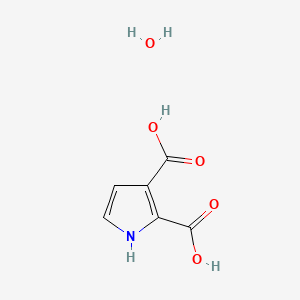

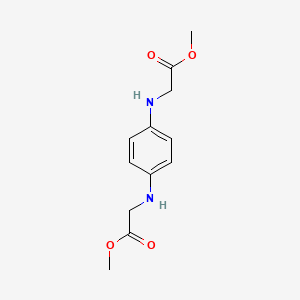

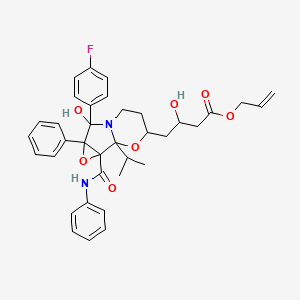

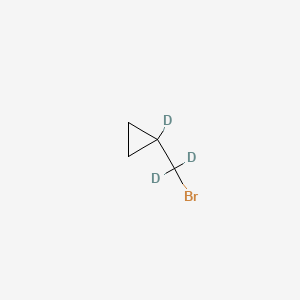

“(Bromomethyl-d2)cyclopropane-1-d1” is a compound with the molecular formula C4H7Br . It is used as a synthetic building block for the introduction of the cyclopropylmethyl group .

Synthesis Analysis

The synthesis of structurally various bromomethyl cyclopropane involves an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N .Molecular Structure Analysis

The molecular weight of “(Bromomethyl-d2)cyclopropane-1-d1” is 138.02 g/mol . The InChI string representation of its structure isInChI=1S/C4H7Br/c5-3-4-1-2-4/h4H,1-3H2/i3D2,4D . Chemical Reactions Analysis

“(Bromomethyl-d2)cyclopropane-1-d1” can participate in various chemical reactions. For instance, it was used in the synthesis of 1,4-dienes via iron-catalyzed cross-coupling with alkenyl Grignard reagents .Physical And Chemical Properties Analysis

“(Bromomethyl-d2)cyclopropane-1-d1” has a molecular weight of 138.02 g/mol . It has a computed XLogP3-AA value of 1.7, indicating its lipophilicity . It has no hydrogen bond donor count and no hydrogen bond acceptor count . The compound has one rotatable bond . Its exact mass and monoisotopic mass are 136.99194 g/mol . It has a topological polar surface area of 0 Ų . The compound has a complexity of 30.6 .科学研究应用

分歧合成和环开启反应:

- 该化合物已被用于分歧合成2-C-支链吡喃糖和氧杂环戊烯。1,2-(双溴代)环丙基碳水化合物的环开启反应可以导致2-C-(溴甲烯基)吡喃糖或2-溴氧杂环戊烯的生成,取决于所使用的反应试剂(碱或银盐)。这些过程对于创造扩展的2-C-支链吡喃糖和取代氧杂环戊烯至关重要,展示了该化合物在合成多样分子结构方面的多功能性 (Moore et al., 2014)。

溴甲基环丙烷的合成:

- 利用α-溴酮/醛与乙基氰乙酸酯或马隆二腈以及溴氰(BrCN)合成结构多样的溴甲基环丙烷,展示了这种化学基团的结构适应性。反应机制涉及快速过程,产率优异,展示了该化合物在高效有机合成中的潜力 (Gholizadeh et al., 2019)。

水介质中的对映选择性合成:

- 该化合物还被用于对映选择性合成过程。例如,已开发了涉及4-溴甲基-2H-香豆素/喹啉-2(1H)-酮、芳香醛和活化腈的一锅三组分反应。这种反应以室温操作和对映选择性为特点,在水介质中提供高产率 (Anand et al., 2016)。

环丙烷化和环丙基金属中间体:

- 对乙酸乙酯和随后反应的环丙烷化进行了研究,展示了该化合物在形成3-溴甲基-3-丁烯醛二乙醚缩醛及其转化为异戊二醛衍生物方面的潜力。这突显了环丙基金属中间体在有机合成中的作用,特别是在生成碳负离子中间体方面 (Mineeva & Kulinkovich, 2009)。

环丙烷化反应:

- 包括(溴甲基-d2)环丙烷-1-d1在内的环丙烷衍生物一直是合成更多官能化环烷烃和非环烷化合物的焦点。环丙烷化反应的研究,特别是手性选择性合成,由于环丙烷在各种天然存在化合物中的结构重要性以及作为多功能合成中间体的作用而显著 (Lebel et al., 2003)。

安全和危害

未来方向

Cyclopropanes, including “(Bromomethyl-d2)cyclopropane-1-d1”, have long fascinated chemists for their high ring strain and unique bonding properties . The advent of transition-metal catalysis has enabled the installation of functionalized cyclopropanes using cross-coupling reactions . Future research may focus on developing more selective and mild approaches for cyclopropane functionalization .

作用机制

Target of Action

It’s known that the cyclopropyl group is influential in biological systems , for example, as antibacterial in many herbal compounds, in antiviral and some enzyme inhibition activities .

Mode of Action

The mode of action of (Bromomethyl-d2)cyclopropane-1-d1 involves the synthesis of structurally various bromomethyl cyclopropane via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N . The reaction mechanism was discussed .

Biochemical Pathways

The α-bromination of carbonyl compounds is an important transformation in organic synthesis chemistry .

Result of Action

The result of the action of (Bromomethyl-d2)cyclopropane-1-d1 is the synthesis of structurally various bromomethyl cyclopropane . The products are obtained in excellent yields within about 3 seconds .

Action Environment

It’s known that the compound is synthesized in the presence of et3n .

属性

IUPAC Name |

1-[bromo(dideuterio)methyl]-1-deuteriocyclopropane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Br/c5-3-4-1-2-4/h4H,1-3H2/i3D2,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEILLAXRDHDKDY-FBYXXYQPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CC1)C([2H])([2H])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747225 |

Source

|

| Record name | 1-[Bromo(~2~H_2_)methyl](1-~2~H)cyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1219799-17-3 |

Source

|

| Record name | 1-[Bromo(~2~H_2_)methyl](1-~2~H)cyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5H-Cyclopenta[e]pyrido[1,2-c][1,3]oxazine,decahydro-7-methyl-,(3a-alpha-,7-alpha-,10a-alpha-,10b-bta](/img/no-structure.png)

![N-[4-[[4-(Chloromethyl)benzoyl]amino]-2-methylphenyl]-4-(3-pyridyl)-2-pyrimidineamine](/img/structure/B588368.png)

![trideuteriomethyl N-[6-(benzenesulfinyl)-1H-benzimidazol-2-yl]carbamate](/img/structure/B588371.png)

![2-[2,7-Dimethyl-3,6-bis(ethylamino)-9-cyano-9H-xanthene-9-yl]benzoic acid ethyl ester](/img/structure/B588373.png)